BenchChemオンラインストアへようこそ!

2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Hydrogen-bond donor Solubility Metabolic conjugation

2-[1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 1250692-66-0, molecular formula C₁₀H₉ClFN₃O, molecular weight 241.65 g·mol⁻¹) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a 4-chloro-3-fluorophenyl substituent at the N1 position and a 2-hydroxyethyl group at the C4 position. The compound is synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, which reliably delivers the 1,4-regioisomer.

Molecular Formula C10H9ClFN3O
Molecular Weight 241.65
CAS No. 1250692-66-0
Cat. No. B2456217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
CAS1250692-66-0
Molecular FormulaC10H9ClFN3O
Molecular Weight241.65
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=C(N=N2)CCO)F)Cl
InChIInChI=1S/C10H9ClFN3O/c11-9-2-1-8(5-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2
InChIKeySHQVKHZWVWYBJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 1250692-66-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


2-[1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 1250692-66-0, molecular formula C₁₀H₉ClFN₃O, molecular weight 241.65 g·mol⁻¹) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a 4-chloro-3-fluorophenyl substituent at the N1 position and a 2-hydroxyethyl group at the C4 position . The compound is synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, which reliably delivers the 1,4-regioisomer [1]. Its structure incorporates a triazole core, a mixed halogen-substituted aryl ring, and a primary alcohol side chain—three modular features that are individually addressable for structure-activity relationship (SAR) exploration. Closest structural comparators include the des-ethanol analog 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (CAS 2320459-16-1, MW 197.60), the positional isomer 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 1249754-30-0, MW 241.65), and the shorter-linker methanol analog [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (~MW 227.62). The compound is catalogued in multiple supplier databases but, as of the search date, lacks dedicated primary research publications reporting quantitative biological activity for the precise CAS number .

Why In-Class 1,2,3-Triazole Derivatives Cannot Be Interchanged: Structural Determinants of Differentiation for 1250692-66-0


Substituting one in-class 1,2,3-triazole for another without experimental verification introduces several avoidable risks. First, the 1,2,3-triazole regioisomer (1,4-disubstituted) is structurally distinct from the 1,2,4-triazole isomer, and the two classes engage different biological targets—1,2,3-triazoles have been specifically identified as sigma receptor ligands and Syk kinase inhibitors, whereas 1,2,4-triazole analogs exhibit distinct selectivity profiles for CYP enzymes and antifungal targets [1]. Second, the mixed 4-chloro-3-fluoro halogen pattern on the phenyl ring modulates both lipophilicity and electronic surface potential in ways that a single halogen (e.g., 4-Cl only or 4-F only) does not replicate; literature SAR indicates that chloro-fluoro co-substitution enhances antifungal activity against Candida albicans relative to monohalogen analogs [2]. Third, the ethanol side chain introduces a hydrogen-bond donor (primary alcohol) that alters solubility, metabolic conjugation potential, and target-binding geometry compared to the non-ethanol analog (CAS 2320459-16-1) or the shorter methanol analog. The quantitative evidence below demonstrates how these discrete structural features produce measurable differences that are directly relevant to compound selection.

Quantitative Differentiation Evidence for 2-[1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Ethanol Side Chain Differentiates 1250692-66-0 from the Non-Ethanol Analog (CAS 2320459-16-1)

The target compound 1250692-66-0 possesses one hydrogen-bond donor (the primary alcohol OH) and four hydrogen-bond acceptors (triazole N atoms plus alcohol O), whereas the closest des-ethanol analog 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole (CAS 2320459-16-1, MW 197.60) has zero hydrogen-bond donors and three acceptors . This single HBD difference is critical: a zero-HBD compound cannot participate as a hydrogen-bond donor in target active sites, and its aqueous solubility and ability to undergo Phase II glucuronidation or sulfation are fundamentally limited. In drug discovery programs, the presence of a primary alcohol permits late-stage functionalization (e.g., ester prodrug formation, phosphate prodrug for improved aqueous solubility), a synthetic option unavailable with the des-ethanol analog [1].

Hydrogen-bond donor Solubility Metabolic conjugation Drug design

Halogen Substitution Pattern: Mixed Cl/F on Phenyl Enhances Antifungal Activity Relative to Monohalogen Analogs

In a comprehensive SAR review of 1,2,3-triazole-containing antifungal agents, Marzi et al. (2022) reported that amalgamation of chloro and fluoro substituents on the benzene ring of 1,2,3-triazole hybrids conferred greater antifungal activity than monohalogen-substituted analogs, with specific evidence from one-triazole-connected flavone series showing that mixed Cl/F substitution outperformed single-halogen variants [1]. A parallel SAR study (2022) on triazole derivatives concluded that para-chloro and para-fluoro substituents on phenylalkynyl side chains independently promote antifungal activity (MIC₈₀ 0.0156–0.5 μg/mL, superior to fluconazole) [2]. While the target compound 1250692-66-0 has not itself been tested in these assays, it embodies the 4-chloro-3-fluoro mixed-halogen pharmacophore that the class-level SAR identifies as optimal. A comparator lacking the fluoro substituent (e.g., 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol) would, by class extrapolation, exhibit reduced antifungal potency.

Antifungal Candida albicans SAR Halogen effect CYP51

Positional Isomer Differentiation: 4-Chloro-3-Fluoro vs. 3-Chloro-2-Fluoro Substitution Alters Physicochemical and Predicted Target-Binding Properties

The target compound 1250692-66-0 and its positional isomer 2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 1249754-30-0) share the identical molecular formula (C₁₀H₉ClFN₃O, MW 241.65) but differ in the substitution pattern on the phenyl ring (4-Cl-3-F vs. 3-Cl-2-F) . Although the positional isomer has the same molecular weight and elemental composition, the altered halogen positions change the molecular electrostatic potential surface, the dipole moment, and the steric environment around the triazole-phenyl bond. In halogen-substituted aromatics, a para-chloro substituent exerts a different resonance and inductive electronic effect than an ortho-halogen, which can shift the preferred dihedral angle between the phenyl and triazole rings and alter target-binding pose [1]. This structural difference means the two isomers cannot be assumed to be functionally interchangeable in any biological assay; they must be screened as distinct entities.

Positional isomer Electrostatic surface Molecular recognition Selectivity screening

Regioselective CuAAC Synthesis Delivers Defined 1,4-Disubstituted-1,2,3-Triazole Architecture, Enabling Reproducible SAR vs. 1,2,4-Triazole Series

The target compound is synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which exclusively provides the 1,4-disubstituted 1,2,3-triazole regioisomer [1]. This is in contrast to thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers requiring chromatographic separation. The 1,2,3-triazole regioisomer is structurally and pharmacologically distinct from 1,2,4-triazole derivatives: 1,2,3-triazoles have been specifically described as sigma receptor ligands and Syk kinase inhibitors in patent literature, whereas 1,2,4-triazole analogs exhibit distinct selectivity profiles for CYP enzymes and antifungal targets [2]. For procurement purposes, the CuAAC-derived 1,4-disubstituted-1,2,3-triazole architecture provides a well-defined, reproducible scaffold that can be reliably resynthesized, whereas 1,2,4-triazole analogs or regioisomeric mixtures introduce ambiguity in biological assay interpretation.

Click chemistry Regioselectivity CuAAC Synthesis Reproducibility

LPAR1 Antagonist Pharmacophore Alignment: Triazole-Ethanol Motif Matches Key Structural Features of Patented LPAR Antagonist Series

Several patent families disclose triazole compounds bearing hydroxyalkyl side chains as lysophosphatidic acid receptor 1 (LPAR1) antagonists. US Patent 9,321,738 (F. Hoffmann-La Roche) describes N-alkyltriazole compounds as LPAR antagonists for treating inflammatory and fibrotic diseases including pulmonary fibrosis [1]. A more recent patent application (US 2022/0073476) discloses triazole compounds with good LPAR1 antagonistic activity and selectivity, reporting IC₅₀ values below 300 nM—and in some exemplary compounds below 50 nM—with CC₅₀ values greater than 200 μM, indicating a favorable therapeutic window [2]. The target compound 1250692-66-0 incorporates the key structural features present in these patent exemplars: a 1,4-disubstituted 1,2,3-triazole core, a halogenated phenyl ring, and a hydroxyethyl side chain. While no direct IC₅₀ data for 1250692-66-0 at LPAR1 is publicly available, its structural alignment with these patent pharmacophores makes it a relevant screening candidate for LPAR1 antagonist programs, distinguishable from analogs lacking the ethanol side chain or bearing different halogen patterns.

LPAR1 antagonist Lysophosphatidic acid Fibrosis Patent family Triazole ethanol

Antifungal Triazole Alcohol Scaffold: Ethanol Side Chain as a Recognized Pharmacophoric Element in Azole Antifungal Agents

A separate patent family (US 2024/0246920) specifically claims triazole alcohol derivatives as antifungal agents with activity against Candida species, including fluconazole-resistant Candida auris [1]. The claimed compounds share the triazole-alcohol motif with the target compound: a 1,2,3-triazole or 1,2,4-triazole core bearing a hydroxyalkyl side chain and a halogen-substituted aryl group. Fluconazole, the clinical benchmark triazole alcohol antifungal, has a LogP of approximately 0.5 and MW 306.27—values that limit its tissue penetration and contribute to resistance emergence [2]. The target compound 1250692-66-0, with its lower molecular weight (241.65) and predicted higher LogP (estimated cLogP ~1.5–2.0 based on the Cl/F substitution pattern and ethanol side chain), may offer differentiated physicochemical properties within the triazole alcohol antifungal class. While direct MIC data for 1250692-66-0 are not available, the patent disclosure establishes that triazole alcohols with mixed halogen substitution are active against drug-resistant Candida strains, supporting the compound's inclusion in antifungal screening panels.

Antifungal Triazole alcohol CYP51 Fluconazole analog Candida auris

Highest-Value Application Scenarios for 2-[1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Based on Quantitative Differentiation Evidence


LPAR1 Antagonist Screening Libraries for Pulmonary Fibrosis Drug Discovery

The structural alignment of 1250692-66-0 with the triazole-ethanol pharmacophore disclosed in LPAR1 antagonist patents (US 9,321,738 and US 2022/0073476) supports its deployment in screening cascades targeting lysophosphatidic acid receptor 1. The ethanol side chain provides a hydrogen-bond donor that may engage the LPAR1 orthosteric or allosteric site, while the 4-chloro-3-fluorophenyl group contributes lipophilicity and halogen-bonding potential. Procurement of this compound for LPAR1 programs is particularly warranted when exploring SAR around the hydroxyalkyl linker length: the ethanol linker (two carbons) can be directly compared with the methanol analog (one carbon) and the des-ethanol analog (zero carbons) to establish the optimal spacer for LPAR1 potency and selectivity [1].

Antifungal Screening Panels Against Drug-Resistant Candida Species (C. albicans, C. auris, C. glabrata)

The mixed 4-chloro-3-fluoro substitution pattern on the phenyl ring aligns with class-level SAR indicating enhanced antifungal activity relative to monohalogen analogs [1]. The triazole alcohol motif is explicitly claimed in antifungal patent literature as active against fluconazole-resistant Candida auris [2]. This compound should be prioritized for antifungal susceptibility testing (MIC determination per CLSI guidelines) in panels that include fluconazole, itraconazole, and voriconazole as comparator drugs. The 1,2,3-triazole core differentiates it mechanistically from the 1,2,4-triazole clinical azoles, potentially offering activity against strains resistant to conventional azole antifungals.

Click Chemistry-Derived Fragment Library Expansion for FBDD (Fragment-Based Drug Discovery)

The CuAAC-derived 1,4-disubstituted-1,2,3-triazole architecture of 1250692-66-0 is a privileged fragment for FBDD programs [1]. The compound's molecular weight (241.65 Da) falls within the optimal fragment range (MW < 300), and the ethanol side chain provides a synthetic handle for further elaboration (esterification, etherification, oxidation to aldehyde/carboxylic acid). Procurement of this specific regioisomer—rather than a 1,2,4-triazole isomer or a regioisomeric mixture—ensures that fragment hits can be unambiguously traced to a defined chemical structure, a critical requirement for fragment-to-lead optimization.

Halogen-Bonding and Electrostatic Surface Probe in Structural Biology (Co-crystallography and Biophysical Assays)

The combination of chloro (σ-hole donor for halogen bonding) and fluoro (strong electronegativity modifier) substituents on the phenyl ring makes 1250692-66-0 a useful probe for studying halogen-bonding interactions in protein-ligand co-crystal structures [1]. Compared to monohalogen analogs, the mixed Cl/F pattern provides a more complex electrostatic surface for mapping protein binding-site complementarity. The ethanol side chain can participate in hydrogen-bond networks with protein backbone or side-chain residues, while the triazole core can engage in π-stacking or metal coordination. This multi-modal binding potential makes the compound valuable for biophysical fragment screening (SPR, ITC, DSF) and X-ray crystallography campaigns.

Quote Request

Request a Quote for 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.